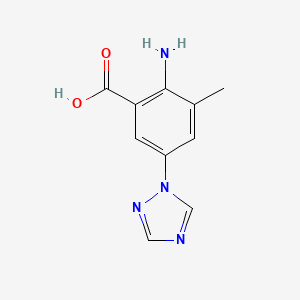

2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid

説明

“2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid” is a compound that belongs to the class of 1,2,4-triazole benzoic acid hybrids . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole benzoic acid hybrids involves a series of reactions. The structures of these compounds are established by NMR and MS analysis . Various strategies for the synthesis of these compounds have been highlighted in the literature . For instance, a green multi-component procedure has been described for the formation of these compounds using a one-pot reaction involving an aldehyde, 3-amino-1,2,4-triazole, a primary aliphatic or aromatic amines .Molecular Structure Analysis

The molecular structure of these compounds is established by NMR and MS analysis . They are unique heterocyclic compounds that operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the products are analyzed using techniques like NMR and MS .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. They are unique heterocyclic compounds with specific properties that make them useful in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .科学的研究の応用

Ruthenium-Catalyzed Synthesis

Ruthenium-catalyzed synthesis has been explored for creating 5-amino-1,2,3-triazole-4-carboxylates, contributing to triazole-based scaffolds for peptidomimetics or biologically active compounds. This method helps overcome the Dimroth rearrangement, offering a pathway to synthesize HSP90 inhibitors, highlighting the compound's role in drug development (Ferrini et al., 2015).

Structural Analysis and Activity Predictions

Secondary interactions and structure-activity relationships of two benzoic acids, including a variant structurally related to 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid, have been analyzed, demonstrating the impact of substituent positioning on bioactivity. This research underscores the importance of molecular structure in the pharmacological profile of compounds (Dinesh, 2013).

Schiff Base Ligands and Metal Complexes

The synthesis of Schiff base ligands and their metal complexes derived from 3-Aldehydosalicylic acid, involving reactions with 2-Amino-5-methyl pyridine and related compounds, reveals the chemical versatility and potential for creating novel coordination compounds. This work illustrates the compound's role in developing materials with possible applications in catalysis or as antimicrobial agents (Kalshetty et al., 2013).

作用機序

Target of Action

The primary targets of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cell lines . The compound exhibits potent inhibitory activities against these cells .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis, a process that leads to programmed cell death . This interaction results in changes in the cell’s normal functions, leading to the death of the cancer cells .

Biochemical Pathways

The induction of apoptosis suggests that the compound likely affects pathways related to cell growth and survival .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . Some of the compound’s derivatives have shown weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin, a commonly used chemotherapy drug . This suggests that the compound may have a selective action against cancer cells .

特性

IUPAC Name |

2-amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-2-7(14-5-12-4-13-14)3-8(9(6)11)10(15)16/h2-5H,11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPVDMXTVVSYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

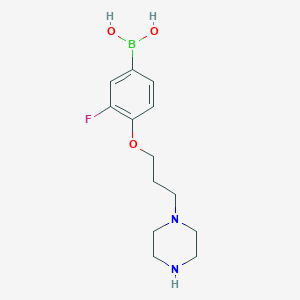

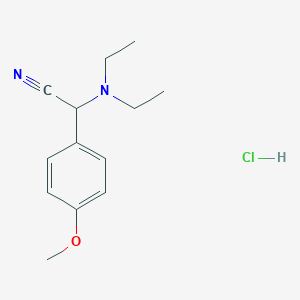

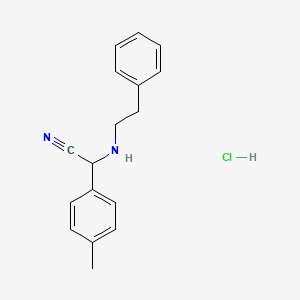

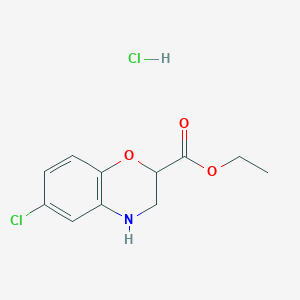

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)

![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)

![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetate](/img/structure/B1406986.png)

![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)

![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)

![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)

![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)